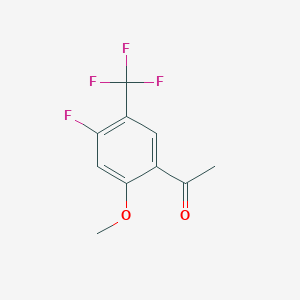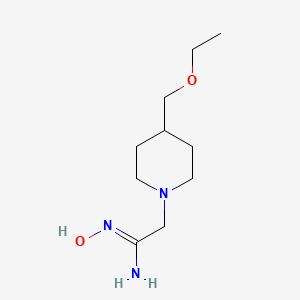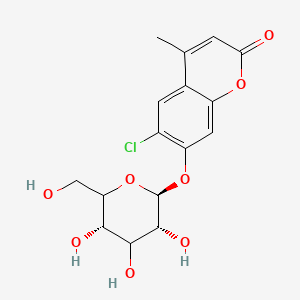
6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside is a fluorogenic substrate used primarily in biochemical assays to detect the presence of beta-galactosidase enzymes. This compound is particularly valuable in various diagnostic and research applications due to its ability to produce a fluorescent signal upon enzymatic cleavage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside typically involves the glycosylation of 6-chloro-4-methylumbelliferone with a suitable galactosyl donor. The reaction is often catalyzed by an acid or enzyme under controlled conditions to ensure the selective formation of the beta-glycosidic bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale glycosylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-galactosidase enzymes. This hydrolysis results in the cleavage of the glycosidic bond, releasing 6-chloro-4-methylumbelliferone, which exhibits strong fluorescence.
Common Reagents and Conditions
Reagents: Beta-galactosidase enzymes, water
Conditions: Aqueous buffer solutions, pH 6-8, temperature range of 25-37°C
Major Products Formed
The major product formed from the enzymatic hydrolysis of this compound is 6-chloro-4-methylumbelliferone, which is a fluorescent compound.
Aplicaciones Científicas De Investigación
6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside is widely used in scientific research for various applications:
Biochemistry: Used as a substrate in enzyme assays to measure beta-galactosidase activity.
Molecular Biology: Employed in reporter gene assays to monitor gene expression.
Medical Diagnostics: Utilized in diagnostic tests for detecting beta-galactosidase activity in clinical samples, aiding in the diagnosis of certain genetic disorders.
Industrial Applications: Applied in quality control processes to detect contamination by beta-galactosidase-producing microorganisms.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside involves its hydrolysis by beta-galactosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 6-chloro-4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be quantitatively measured, providing an indication of the enzyme’s activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylumbelliferyl beta-D-Galactopyranoside: Another fluorogenic substrate for beta-galactosidase, but without the chloro substituent.
6-Chloro-4-methylumbelliferyl beta-D-Glucuronide: A similar compound used for detecting beta-glucuronidase activity.
Uniqueness
6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside is unique due to its chloro substituent, which can influence its fluorescence properties and enzymatic cleavage efficiency. This makes it particularly useful in specific assays where enhanced sensitivity and specificity are required.
Propiedades
Fórmula molecular |
C16H17ClO8 |
|---|---|
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
6-chloro-4-methyl-7-[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C16H17ClO8/c1-6-2-12(19)23-9-4-10(8(17)3-7(6)9)24-16-15(22)14(21)13(20)11(5-18)25-16/h2-4,11,13-16,18,20-22H,5H2,1H3/t11?,13-,14?,15-,16-/m1/s1 |
Clave InChI |
KAEQSTOOTHDRCX-WXUKXJTFSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H](C([C@@H](C(O3)CO)O)O)O |
SMILES canónico |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


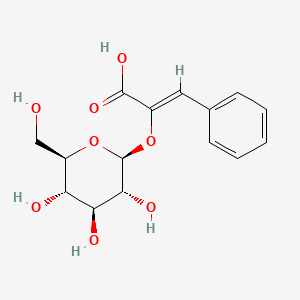

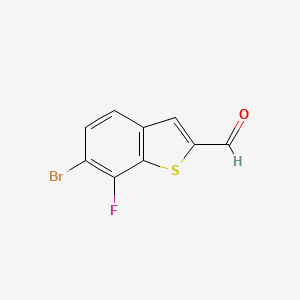
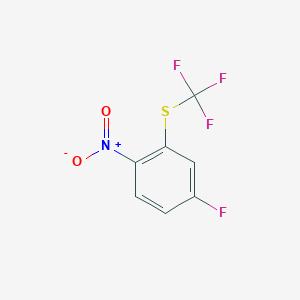
![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B13431220.png)
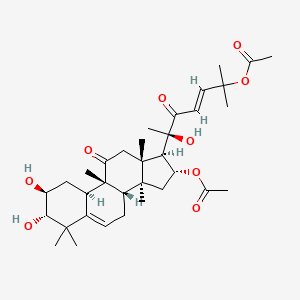
![1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0](/img/structure/B13431231.png)
